molecular formula C19H25NO4 B2653402 Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate CAS No. 866008-17-5

Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate

Cat. No.: B2653402
CAS No.: 866008-17-5
M. Wt: 331.412
InChI Key: ILVDPVRRJATTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate (CAS 866008-17-5) is a pyridine derivative characterized by:

  • A tert-butyl benzyl substituent at the 1-position.
  • A hydroxyl group at the 5-position.
  • A keto group at the 6-position.
  • An ethyl ester at the 4-position.

This compound is classified as a research chemical with an estimated purity >90% and is supplied by Key Organics for non-clinical applications .

Properties

IUPAC Name

ethyl 1-[(4-tert-butylphenyl)methyl]-5-hydroxy-6-oxo-2,3-dihydropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-5-24-18(23)15-10-11-20(17(22)16(15)21)12-13-6-8-14(9-7-13)19(2,3)4/h6-9,21H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVDPVRRJATTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(CC1)CC2=CC=C(C=C2)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of a pyridine derivative with a benzyl halide, followed by esterification and subsequent functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl halide is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydride (NaH) in DMF or THF.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Target Compound : Used primarily in academic and industrial research due to its balanced hydrophilicity (from hydroxyl) and steric bulk (from tert-butyl benzyl) .
  • Benzyloxy Analogue (CAS 866008-18-6) : Likely employed in hydrophobic environments, such as lipid-based drug formulations .
  • Pyrimidine Derivatives : Compounds with chromene or thioxo groups show expanded utility in materials science and targeted therapeutics .

Biological Activity

Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate (CAS Number: 866008-17-5) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C19H25NO4C_{19}H_{25}NO_{4}

This structure includes a pyridine ring and various functional groups that contribute to its biological properties.

Research indicates that compounds similar to this compound often exhibit antioxidant , antimicrobial , and anti-inflammatory activities. These activities are primarily attributed to the compound's ability to scavenge free radicals and inhibit pro-inflammatory cytokines.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. This compound has been evaluated for its ability to reduce oxidative damage in various cellular models. Studies have shown that it effectively scavenges free radicals, as evidenced by assays measuring DPPH radical scavenging activity.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies reveal that it inhibits bacterial growth through mechanisms that may involve disrupting bacterial cell walls or interfering with metabolic pathways.

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory effects. Research has shown that it can downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Reported good antimicrobial and antioxidant activity in related compounds using DPPH radical scavenging assays.
Acar et al. (2017)Investigated molecular interactions of similar pyridine derivatives; suggested potential for therapeutic applications in inflammation and infection control.
Krogsgaard-Larsen et al. (2015)Highlighted structure-activity relationships in pyridine derivatives; indicated potential for neurological applications due to modulation of neurotransmitter systems.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate?

  • Methodological Answer : A one-pot multicomponent reaction (e.g., Biginelli-like condensation) is commonly used. This involves reacting substituted aldehydes, β-keto esters (e.g., ethyl acetoacetate), and thioureas or urea derivatives under acidic conditions. Optimization of catalysts (e.g., HCl, BF3·OEt2) and solvent systems (ethanol, THF) is critical for yield improvement. Post-synthetic modifications, such as tert-butyl benzylation, may require Pd-catalyzed cross-coupling or nucleophilic substitution .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .
  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D spectra (COSY, HSQC) to confirm substitution patterns. For example, the tert-butyl group’s singlet at ~1.3 ppm and the pyridine ring protons’ splitting patterns are diagnostic .
  • Mass spectrometry : High-resolution MS (HRMS) or LC-MS can validate molecular weight and detect impurities.

Advanced Research Questions

Q. What reaction mechanisms explain the formation of the 1,2,3,6-tetrahydro-4-pyridinecarboxylate core during synthesis?

  • Methodological Answer : The core likely forms via a cyclocondensation mechanism. For example:

Knoevenagel condensation : Between the aldehyde and β-keto ester forms an α,β-unsaturated intermediate.

Michael addition : A thiourea/urea derivative attacks the α,β-unsaturated system.

Cyclization : Acid catalysis facilitates ring closure to form the dihydropyridine intermediate, which oxidizes to the pyridinecarboxylate .

  • Computational studies (DFT, molecular dynamics) can model transition states and regioselectivity .

Q. How can conflicting spectral data (e.g., unexpected 1H^1H NMR splitting) be resolved for this compound?

  • Methodological Answer :

  • Variable-temperature NMR : Assess dynamic effects (e.g., rotamers of the tert-butyl benzyl group) causing peak broadening or splitting .
  • Isotopic labeling : Replace exchangeable protons (e.g., -OH) with deuterium to simplify spectra.
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyl 2-oxo-5,6-dihydropyridine derivatives) to identify consistent patterns .

Q. What strategies mitigate decomposition during purification of the hydroxy-oxo-pyridinecarboxylate moiety?

  • Methodological Answer :

  • Low-temperature chromatography : Use silica gel with chilled solvents (e.g., ethyl acetate/hexane at 4°C) to reduce thermal degradation.
  • Acidic stabilization : Add 0.1% trifluoroacetic acid (TFA) to mobile phases to protonate the oxo group and prevent enolization.
  • Lyophilization : For heat-sensitive batches, freeze-dry aqueous fractions after reverse-phase HPLC .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or solubility profiles?

  • Methodological Answer :

  • Reproducibility tests : Repeat synthesis/purification under identical conditions (solvent, cooling rate) to verify thermal properties.
  • DSC/TGA analysis : Differential scanning calorimetry quantifies melting points and detects polymorphs.
  • Solubility mapping : Use Hansen solubility parameters (HSPiP software) to correlate solvent polarity with experimental data .

Q. What computational tools predict the biological activity of this compound, given its structural complexity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes with pyridine-binding sites).
  • QSAR modeling : Train models on analogous dihydropyridine derivatives to estimate ADMET properties .

Safety and Handling

Q. What precautions are essential when handling the tert-butyl benzyl group due to its steric and reactivity profile?

  • Methodological Answer :

  • Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of the benzyl group.
  • PPE : Wear nitrile gloves and safety goggles; the compound may cause skin/eye irritation based on structurally related safety data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.